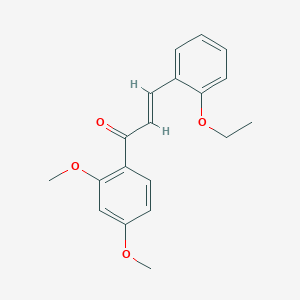

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₉H₂₀O₄, with a molecular weight of 312.36 g/mol (CAS: 706759-32-2) . Structurally, it features two aromatic rings:

- Ring A: 2,4-Dimethoxyphenyl (electron-donating methoxy groups at positions 2 and 4).

- Ring B: 2-Ethoxyphenyl (ethoxy group at position 2).

The (2E)-configuration of the double bond is critical for its planar geometry and biological activity, as this conformation optimizes π-π stacking and hydrogen-bonding interactions with molecular targets . Chalcones of this class are synthesized via Claisen-Schmidt condensation, a reaction between substituted acetophenones and benzaldehydes under basic conditions .

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-18-8-6-5-7-14(18)9-12-17(20)16-11-10-15(21-2)13-19(16)22-3/h5-13H,4H2,1-3H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDPMXQMGCXPRB-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the compound into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diketones

Reduction: Dihydrochalcones

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of study in biological research.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antidiabetic activities.

Industry: Utilized in the development of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Enhance solubility and interaction with polar residues in enzymes (e.g., STAT3) .

- Halogen Substituents (e.g., Cl, Br) : Improve binding to hydrophobic pockets in targets like PfFNR .

- Hydroxyl Groups : Facilitate antioxidant activity via radical scavenging but may reduce metabolic stability .

Pharmacological Activity Comparison

Anticancer Activity:

- The target compound inhibits STAT3/NF-κB signaling at 10 μM, comparable to (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one (IC₅₀ = 8.2 μM) but with higher selectivity for cancer cells over normal cells .

- Biphenyl chalcones (e.g., ) show weaker anticancer effects but superior radioprotection.

Antimicrobial Activity:

Antimalarial Activity:

- Methoxyamino chalcones (e.g., ) achieve 50% inhibition of Plasmodium falciparum ferredoxin reductase (PfFNR), while the target compound’s lack of an amino group reduces its efficacy in this context .

Physicochemical and Crystallographic Properties

- Crystal Packing : Unlike (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, which forms O–H···O hydrogen-bonded sheets , the target compound’s ethoxy group likely disrupts extensive H-bond networks, favoring van der Waals interactions .

- Lipophilicity (LogP) : The target compound’s LogP is estimated at 3.2, higher than hydroxylated analogues (LogP ~2.1) but lower than biphenyl derivatives (LogP ~4.5) .

Biological Activity

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known by its CAS number 62536-70-3, is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its anticancer potential, mechanisms of action, and structure-activity relationships, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.33 g/mol. The compound features two methoxy groups and an ethoxy group attached to phenyl rings, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows significant selectivity towards malignant cells compared to non-malignant cells.

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that the position and nature of substituents on the phenyl rings significantly influence biological activity. For instance:

- Methoxy Substituents : The presence of methoxy groups at specific positions enhances cytotoxicity.

- Ethoxy Group : The introduction of an ethoxy group has been shown to improve selectivity against cancer cells while maintaining lower toxicity towards normal cells.

Table 2: Comparison of Related Compounds

| Compound Name | IC50 (µM) | Key Features |

|---|---|---|

| CTR-21 | 20 | Contains methoxy and ethoxy groups |

| CTR-40 | 36 | Similar structure with different substitutions |

| (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | 25 | Bromine substitution impacts activity |

Case Studies

In a study published in Nature, researchers evaluated a series of quinolone chalcone derivatives, including those with similar structural motifs to this compound. The findings indicated that modifications in the side chains significantly affected the anticancer efficacy and selectivity towards malignant cells .

Another study focused on the synthesis and biological evaluation of novel benzofuran derivatives showed that compounds with methoxy substitutions exhibited enhanced antiproliferative activity against multiple cancer cell lines . This reinforces the importance of functional groups in determining biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.